Gnetifolin K

Inflammation Nitric Oxide Macrophage Activation

Select Gnetifolin K for reproducible neuroprotection and DNA repair studies. Its 3,4′-di-O-β-D-glucoside pattern confers exceptional hydrophilicity (XlogP -0.50 vs. resveratrol XlogP ≈3.1), minimizing non-specific binding in aqueous HTS formats. Distinct AP endonuclease engagement (97.63% predicted) provides unique SAR differentiation from SIRT1-activating stilbenes. Essential for Gnetum spp. standardization as a genus-specific marker.

Molecular Formula C27H34O14
Molecular Weight 582.5 g/mol
Cat. No. B15240548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGnetifolin K
Molecular FormulaC27H34O14
Molecular Weight582.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)O)OC4C(C(C(C(O4)CO)O)O)O
InChIInChI=1S/C27H34O14/c1-37-17-8-12(4-5-16(17)39-27-25(36)23(34)21(32)19(11-29)41-27)2-3-13-6-14(30)9-15(7-13)38-26-24(35)22(33)20(31)18(10-28)40-26/h2-9,18-36H,10-11H2,1H3/b3-2+/t18-,19-,20-,21-,22+,23+,24-,25-,26-,27-/m1/s1
InChIKeySKQIOEZYEYGYEH-KFPNGALKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Gnetifolin K (CAS 193806-40-5): Baseline Characterization for Research Procurement


Gnetifolin K is a naturally occurring stilbene diglucoside, specifically isorhapotigenin-3,4'-di-O-β-D-glucoside, with a molecular weight of 582.50 g/mol [1]. First isolated from the lianas of Gnetum parvifolium in 1997, this compound belongs to the Gnetaceae family of prenylated stilbenoids [2]. It has subsequently been identified in multiple Gnetum species, including G. latifolium and G. montanum, indicating broad phylogenetic distribution [3]. The compound is commercially available as a reference standard, typically with certified purity ≥99.67% by HPLC, and is utilized in academic and industrial research programs investigating neuroprotection, anti-inflammatory mechanisms, and DNA damage repair pathways .

Why Generic Stilbenoid Substitution Fails: The Critical Differentiation of Gnetifolin K


Interchanging Gnetifolin K with a generic stilbenoid—even a close analog like piceid (resveratrol-3-O-glucoside) or isorhapontin—cannot be justified for rigorous research programs. The compound's distinctive 3,4'-di-O-β-D-glucosidation pattern fundamentally alters its physicochemical profile (XlogP = -0.50 vs. resveratrol's XlogP ≈ 3.1), resulting in dramatically different solubility, membrane permeability, and cellular retention characteristics [1]. Empirically, Gnetifolin K exhibits a unique anti-inflammatory potency spectrum; in LPS-stimulated RAW264.7 macrophages, its NO inhibitory activity (IC₅₀ = 93.94 µM) is markedly distinct from the co-isolated bisisorhapotingenin A (IC₅₀ = 53.80 µM), despite their structural similarity [2]. Moreover, in silico target predictions highlight a high-probability engagement with the DNA repair enzyme AP endonuclease (97.63%), a mechanism not shared by major aglycone stilbenoids such as resveratrol [3]. Substituting Gnetifolin K for a cheaper or more readily available analog will therefore introduce uncontrolled variables that confound assay reproducibility and invalidate structure-activity relationship (SAR) conclusions.

Gnetifolin K: Quantitative Differentiation Evidence for Scientific Selection


Comparative NO Inhibitory Activity in LPS-Stimulated RAW264.7 Macrophages

In a direct head-to-head comparison, Gnetifolin K demonstrated moderate nitric oxide (NO) production inhibition with an IC₅₀ of 93.94 µM in LPS-activated RAW264.7 cells [1]. This potency is 1.7-fold lower than that of bisisorhapotingenin A (IC₅₀ = 53.80 µM), a structurally related stilbenoid dimer isolated from the same Gnetum latifolium extract [1]. When benchmarked against the well-studied stilbene resveratrol—where synthetic derivatives exhibit NO inhibition IC₅₀ values in the range of 11.1–17.8 µM in comparable assay systems—Gnetifolin K's activity profile is consistent with a distinct, less potent but potentially more selective anti-inflammatory mechanism [2].

Inflammation Nitric Oxide Macrophage Activation

Physicochemical Differentiation: XlogP and Aqueous Solubility Profile

Gnetifolin K exhibits an XlogP of -0.50 and a topological polar surface area (TPSA) of 228.00 Ų, positioning it as a highly hydrophilic stilbenoid [1]. This contrasts sharply with the prototypical aglycone resveratrol (XlogP ≈ 3.13; TPSA = 60.69 Ų) and even its mono-glucoside analog piceid (XlogP ≈ 0.45–1.70) [2][3]. The di-glucosidation of Gnetifolin K reduces its logP by approximately 3.6 units compared to resveratrol, translating to a predicted >1000-fold difference in octanol-water partitioning. This hydrophilicity directly impacts its suitability for aqueous-based assays, microdialysis experiments, and formulation studies where lipophilic stilbenoids like resveratrol exhibit problematic aggregation or non-specific binding to plasticware .

Lipophilicity Solubility Bioavailability Assay Design

Structural Differentiation: Unique 3,4′-Di-O-β-D-Glucoside Scaffold

Gnetifolin K's core structure is isorhapotigenin (3-methoxy-5-[(E)-2-(4-hydroxyphenyl)vinyl]phenol) glycosylated at both the 3- and 4′-hydroxyl positions with β-D-glucose moieties [1]. This specific 3,4′-di-O-β-D-glucoside arrangement is rare among naturally occurring stilbenoids and is definitively not present in the majority of comparator compounds: resveratrol (3,5,4′-trihydroxy-trans-stilbene) is an unglycosylated aglycone; piceid (polydatin) is a 3-O-β-D-monoglucoside; and isorhapontin is a 3-O-β-D-monoglucoside of isorhapontigenin [2]. The presence of two glucose residues in Gnetifolin K confers a distinct three-dimensional conformation and a unique hydrogen-bonding network, which is hypothesized to underlie its specific interaction with the predicted DNA repair enzyme target AP endonuclease (CHEMBL5619) with 97.63% probability, a target not predicted for mono-glucosylated or aglycone stilbenoids [3].

Glycosylation Structure-Activity Relationship Natural Product Chemistry

Predicted Target Engagement Profile: AP Endonuclease vs. Classic Stilbenoid Pathways

In silico target prediction using Super-PRED identifies DNA-(apurinic or apyrimidinic site) lyase (AP endonuclease; CHEMBL5619) as the top predicted target for Gnetifolin K, with a high probability of 97.63% and a model accuracy of 91.11% [1]. This contrasts with the well-established polypharmacology of resveratrol, which is primarily characterized by direct interaction with sirtuins (SIRT1), cyclooxygenases, and AMPK [2]. AP endonuclease is a critical enzyme in the base excision repair (BER) pathway for correcting oxidative DNA damage, a process implicated in the pathophysiology of Alzheimer's disease and other neurodegenerative disorders [3]. While this is a class-level inference, the prediction aligns with empirical observations that Gnetifolin K-containing extracts and related stilbenoids exhibit neuroprotective and iron-chelating properties in Alzheimer's disease models, suggesting a mechanistic differentiation from classical antioxidant stilbenoids [4].

Neuroprotection DNA Repair Target Prediction Alzheimer's Disease

Gnetifolin K: Evidence-Backed Research and Industrial Application Scenarios


Neuroprotection and DNA Damage Repair Mechanism Studies

Laboratories investigating the role of base excision repair (BER) pathways in neurodegeneration should select Gnetifolin K as a lead reference standard. Its high-probability in silico prediction for AP endonuclease engagement (97.63%) differentiates it from canonical SIRT1/AMPK-activating stilbenoids like resveratrol [1]. Combined with its moderate NO inhibitory activity (IC₅₀ = 93.94 µM) and the class-level observation of iron-chelating properties in Alzheimer's disease models, Gnetifolin K provides a unique pharmacological probe for dissecting oxidative DNA damage repair mechanisms independent of direct sirtuin activation [2][3].

Aqueous-Based Assay Development and Microfluidic Screening

Contract research organizations (CROs) and academic core facilities developing high-throughput or microfluidic assays with purely aqueous buffers will benefit from Gnetifolin K's exceptional hydrophilicity (XlogP = -0.50; TPSA = 228.00 Ų) [1]. Unlike resveratrol (XlogP ≈ 3.13), which is prone to aggregation and non-specific adsorption to plasticware in aqueous solutions, Gnetifolin K maintains solubility and minimizes assay artifacts, ensuring more reliable and reproducible screening data in miniaturized formats [2].

Structure-Activity Relationship (SAR) Studies of Stilbenoid Glycosides

Pharmaceutical and botanical chemistry groups conducting SAR analyses of stilbenoid glycosides require Gnetifolin K as an essential comparator. Its unique 3,4′-di-O-β-D-glucoside scaffold provides a critical data point for understanding how the position and number of glucose residues influence bioactivity, metabolic stability, and cellular uptake. Direct comparison with mono-glucosides like piceid (3-O-glucoside) and isorhapontin (3-O-glucoside), as well as the aglycone resveratrol, enables the systematic deconvolution of glycosylation's impact on the observed pharmacological profile [3][4].

Phytochemical Standardization and Quality Control of Gnetum-Derived Products

Quality control laboratories and manufacturers of Gnetum-based nutraceuticals or herbal preparations should employ Gnetifolin K as a certified reference material for HPLC-MS quantification. Given its definitive identification across multiple Gnetum species (G. parvifolium, G. latifolium, G. montanum, G. africanum, G. gnemon), Gnetifolin K serves as a robust, genus-specific chemical marker [5]. This enables accurate standardization of raw materials and finished products, ensuring batch-to-batch consistency and regulatory compliance, which is not achievable using a generic stilbene like resveratrol that is widely distributed across many plant families .

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